molecular formula C16H16FNO2 B5614046 2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5614046
M. Wt: 273.30 g/mol
InChI Key: IOWFTHAVWQQFAH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.

    Amidation Reaction: The final step involves the reaction of 3,5-dimethylphenoxyacetic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The fluorine atom can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2-bromophenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity towards specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-12(2)9-13(8-11)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFTHAVWQQFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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